molecular formula C11H10N2O3 B13684200 Methyl 8-methoxyquinazoline-6-carboxylate

Methyl 8-methoxyquinazoline-6-carboxylate

Cat. No.: B13684200
M. Wt: 218.21 g/mol
InChI Key: IJUREEVNHGQUFY-UHFFFAOYSA-N
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Description

Methyl 8-methoxyquinazoline-6-carboxylate is a quinazoline derivative featuring a methoxy group at position 8 and a methyl carboxylate ester at position 6. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 8-methoxyquinazoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-9-4-7(11(14)16-2)3-8-5-12-6-13-10(8)9/h3-6H,1-2H3

InChI Key

IJUREEVNHGQUFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methoxyquinazoline-6-carboxylate typically involves the reaction of 8-methoxyquinazoline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-6-carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 8-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of quinazoline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of Methyl 8-methoxyquinazoline-6-carboxylate with structurally similar compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications
This compound (Hypothetical) C₁₂H₁₁N₂O₄ 8-methoxy, 6-carboxylate 247.23 Potential pharmaceuticals
Methyl 2-acetamidoquinoline-6-carboxylate C₁₃H₁₂N₂O₃ 2-acetamido, 6-carboxylate 244.25 Research intermediates
Methyl 6-fluoroisoquinoline-8-carboxylate C₁₁H₈FNO₂ 6-fluoro, 8-carboxylate 205.19 Pharmaceuticals, agrochemicals

Key Observations :

  • 6-carboxylate esters (common in all three compounds) contribute to solubility in organic solvents and serve as intermediates for further functionalization . Fluorine in Methyl 6-fluoroisoquinoline-8-carboxylate increases metabolic stability and binding affinity in drug-receptor interactions .
Pharmacological and Industrial Relevance
  • Quinazoline Derivatives : Compounds like 2,6,8-triaryl-imidazo[4,5-g]quinazolines exhibit anticancer and kinase-inhibitory properties due to their planar aromatic structure and ability to intercalate DNA . This compound’s methoxy group may similarly modulate enzyme inhibition.
  • Isoquinoline Analogs: Methyl 6-fluoroisoquinoline-8-carboxylate is utilized in agrochemicals and drug synthesis, suggesting that the target compound’s carboxylate group could enable analogous applications in catalysis or prodrug design .
Physicochemical Properties (Hypothetical)
Property This compound Methyl 2-Acetamidoquinoline-6-Carboxylate Methyl 6-Fluoroisoquinoline-8-Carboxylate
Solubility Moderate in DMSO, low in water High in polar aprotic solvents Low in water, soluble in THF
Stability Stable under inert conditions Sensitive to hydrolysis Thermally stable
Reactivity Electrophilic at C2 and C4 positions Nucleophilic at acetamido group Electrophilic at fluorine position

Biological Activity

Methyl 8-methoxyquinazoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications based on recent research findings.

Mechanistic Insights

Recent studies have highlighted the role of this compound derivatives in disrupting the Wnt/β-catenin signaling pathway, which is crucial in various cancers. Specifically, a derivative known as compound 18B demonstrated significant efficacy by downregulating the β-catenin/TCF4 signaling pathway. This compound was synthesized as part of a series of 4,7-disubstituted 8-methoxyquinazoline derivatives aimed at inhibiting β-catenin/TCF4 interactions, which are implicated in tumor progression and metastasis .

Key Findings:

  • Cytotoxic Potency : Compound 18B exhibited cytotoxicity with IC50 values ranging from 5.64 ± 0.68 μM to 23.18 ± 0.45 μM against HCT116 and HepG2 cancer cell lines. This potency was comparable to that of imatinib mesylate, a well-known anticancer agent .
  • Induction of Apoptosis : The compound induced apoptosis in cancer cells, as evidenced by morphological changes and staining assays (Hoechst 33342 and Annexin V/PI) .
  • Inhibition of Cell Migration : In vitro assays demonstrated that compound 18B significantly inhibited cell migration, which is critical for cancer metastasis .

Research Data Table

Compound IC50 (μM) Cell Line Mechanism of Action
Compound 18B5.64 ± 0.68HCT116Downregulates β-catenin/TCF4 signaling
Compound 18B23.18 ± 0.45HepG2Induces apoptosis and inhibits migration
ImatinibComparableVariousInhibits BCR-ABL tyrosine kinase activity

Case Studies

  • Colon Cancer : In a study focusing on colon cancer models, compound 18B was shown to significantly reduce tumor growth by targeting the β-catenin/TCF4 pathway. The reduction in mRNA levels of c-MYC and Cyclin D1 (Wnt target genes) further supported its role as an effective anticancer agent .
  • Gallbladder Cancer : The cytotoxic effects of compound 18B were also evaluated against primary human gallbladder cancer cells, yielding an IC50 value of 8.50 ± 1.44 μM , indicating its potential for treating this aggressive cancer type .

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